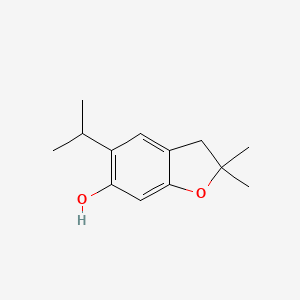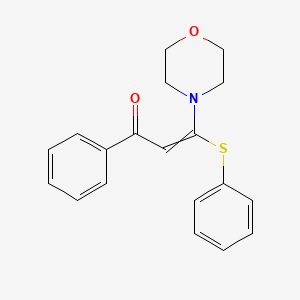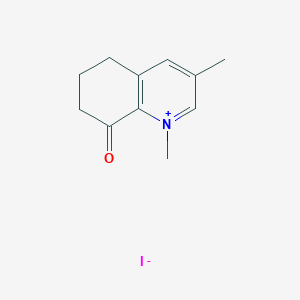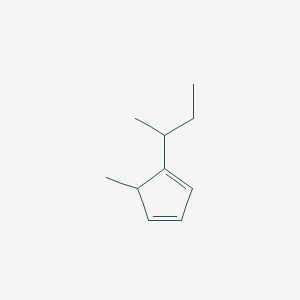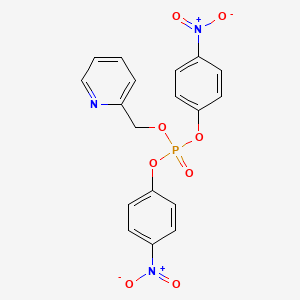
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is an organic compound that belongs to the class of aryl phosphodiesters These compounds are characterized by the presence of a phosphate group esterified at two positions with aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate typically involves the reaction of 4-nitrophenol with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the cleavage of the phosphate ester bonds.
Oxidation and Reduction: The nitro groups present in the compound can participate in redox reactions, leading to the formation of different products.
Substitution: The aryl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions to facilitate the cleavage of phosphate ester bonds.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: The major products include 4-nitrophenol and pyridin-2-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reagents used, but can include reduced or oxidized forms of the nitro groups.
Substitution: Products depend on the substituents introduced during the reaction.
科学的研究の応用
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a substrate in studies involving enzyme activity, particularly phosphodiesterases.
Biology: Investigated for its interactions with DNA and potential as a DNA cleavage agent.
Medicine: Explored for its potential therapeutic applications, including as a model compound for studying enzyme mechanisms.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for phosphodiesterases, leading to the cleavage of phosphate ester bonds. This interaction is facilitated by the presence of metal ions in the active site of the enzyme, which play a crucial role in the hydrolysis process.
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the pyridin-2-ylmethyl group.
Methyl bis(4-nitrophenyl) phosphate: Contains a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is unique due to the presence of both nitrophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying enzyme mechanisms and developing new materials.
特性
CAS番号 |
112121-91-2 |
|---|---|
分子式 |
C18H14N3O8P |
分子量 |
431.3 g/mol |
IUPAC名 |
bis(4-nitrophenyl) pyridin-2-ylmethyl phosphate |
InChI |
InChI=1S/C18H14N3O8P/c22-20(23)15-4-8-17(9-5-15)28-30(26,27-13-14-3-1-2-12-19-14)29-18-10-6-16(7-11-18)21(24)25/h1-12H,13H2 |
InChIキー |
UIGDMRPJCZMBJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



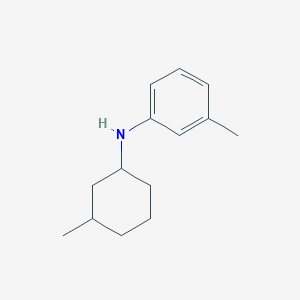

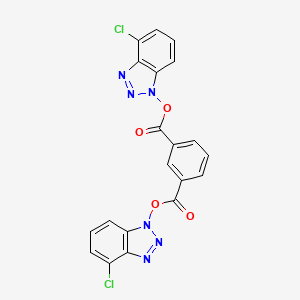
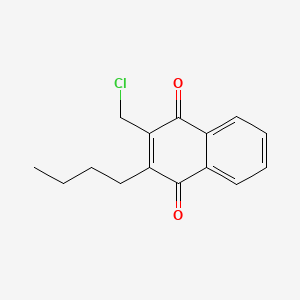
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
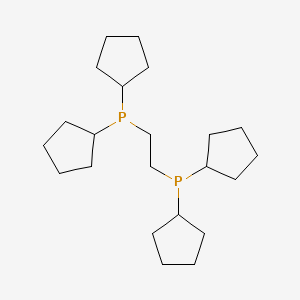

![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)

